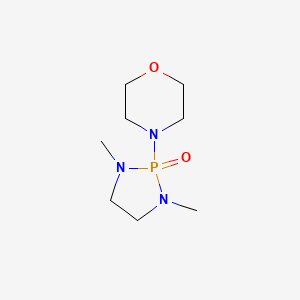
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- is an organic compound that features both amine and ether functional groups. This compound is notable for its unique structure, which includes a morpholine ring substituted with a 1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl group. It is used in various chemical and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- typically involves the reaction of morpholine with 1,3-dimethyl-2-oxido-1,3,2-diazaphospholidine. This reaction is often carried out under controlled conditions to ensure the correct formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
科学的研究の応用
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
作用機序
The mechanism of action of Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog without the 1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl group.
1,3-Dimethyl-2-oxido-1,3,2-diazaphospholidine: The parent compound without the morpholine ring.
Uniqueness
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- is unique due to its combined structural features, which confer specific reactivity and stability not found in its simpler analogs. This makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
649759-37-5 |
|---|---|
分子式 |
C8H18N3O2P |
分子量 |
219.22 g/mol |
IUPAC名 |
1,3-dimethyl-2-morpholin-4-yl-1,3,2λ5-diazaphospholidine 2-oxide |
InChI |
InChI=1S/C8H18N3O2P/c1-9-3-4-10(2)14(9,12)11-5-7-13-8-6-11/h3-8H2,1-2H3 |
InChIキー |
VMZMCZBPMQKWIY-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(P1(=O)N2CCOCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


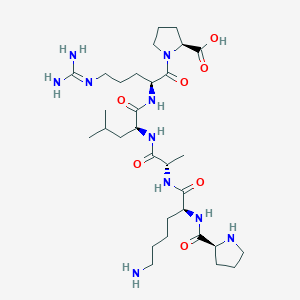
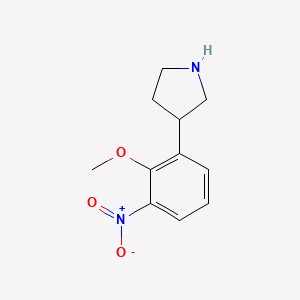
![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
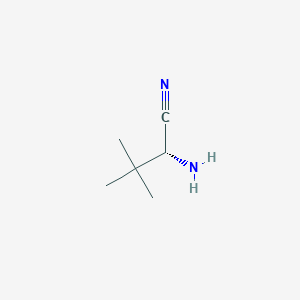
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)

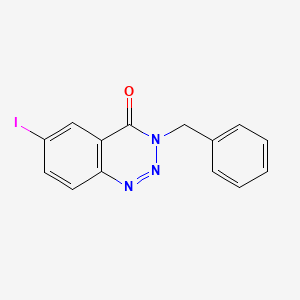
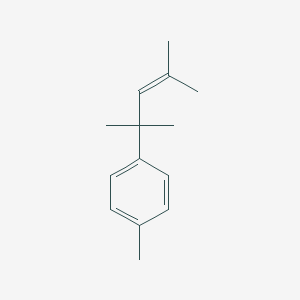
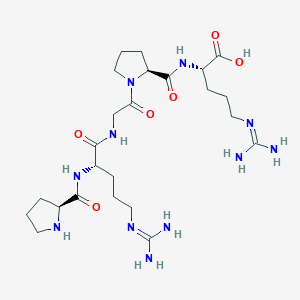
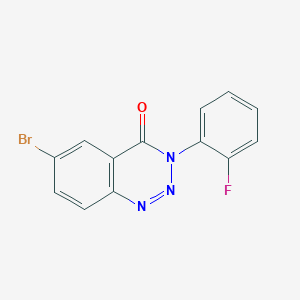
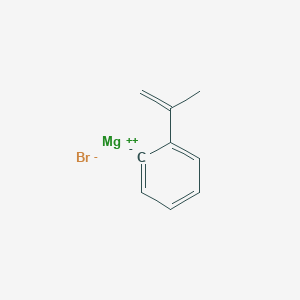
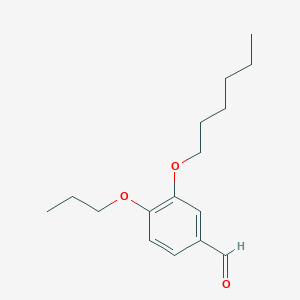
![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)
